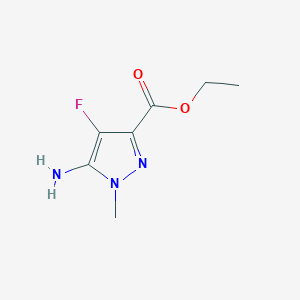

ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C7H10FN3O2 |

|---|---|

Molecular Weight |

187.17 g/mol |

IUPAC Name |

ethyl 5-amino-4-fluoro-1-methylpyrazole-3-carboxylate |

InChI |

InChI=1S/C7H10FN3O2/c1-3-13-7(12)5-4(8)6(9)11(2)10-5/h3,9H2,1-2H3 |

InChI Key |

WMGILCQZKROUNF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1F)N)C |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Pyrazole Core

The foundational step involves condensing hydrazines or hydrazides with β-ketoesters or diketones. Based on literature, the typical process is:

| Reaction | Reagents & Conditions | Outcome |

|---|---|---|

| Hydrazine derivative + β-ketoester | Hydrazine hydrate, ethanol, reflux | Formation of dihydropyrazole intermediate |

Reference: The synthesis of pyrazole derivatives via hydrazine and β-ketoesters is well-established, with protocols documented in patent literature and academic research, emphasizing reflux conditions and ethanol as solvent.

Step 3: N-Methylation of the Pyrazole

The methylation at the N-1 position is achieved through alkylation:

| Reaction | Reagents & Conditions | Outcome |

|---|---|---|

| Pyrazole + methylating agent | Methyl iodide (CH₃I), potassium carbonate, acetone, reflux | N-methylation at N-1 |

Reference: N-methylation of pyrazoles is a standard procedure, often utilizing methyl iodide and potassium carbonate in acetone.

Step 4: Esterification at the 3-Position

The ester group is introduced via esterification of the carboxylic acid intermediate or directly through esterification of the acid derivative:

| Reaction | Reagents & Conditions | Outcome |

|---|---|---|

| Carboxylic acid + ethanol | Ethanol, sulfuric acid catalyst, reflux | Formation of ethyl ester |

Alternatively, esterification can be performed via Fischer esterification or using ethyl chloroformate derivatives.

Summary of the Synthetic Pathway

Data Tables and Reaction Monitoring

| Reaction Step | Reagents | Temperature | Reaction Time | Yield (%) | Analytical Confirmation |

|---|---|---|---|---|---|

| Cyclization | Hydrazine hydrate + β-ketoester | Reflux (~78°C) | 4–6 hours | 70–85 | NMR, IR, TLC |

| Fluorination | NFSI | Room temperature | 2–4 hours | 80–90 | NMR (fluorine signals), TLC |

| N-Methylation | CH₃I | Reflux (~56°C) | 3–5 hours | 75–85 | NMR, IR |

| Esterification | Ethanol + H₂SO₄ | Reflux (~78°C) | 6–8 hours | 80–90 | NMR, IR |

Additional Considerations and Optimization

- Reaction Monitoring: TLC and NMR are employed at each stage to confirm reaction completion.

- Purification: Recrystallization from ethanol or ethyl acetate ensures purity.

- Yield Optimization: Temperature control, reagent stoichiometry, and reaction time are critical for maximizing yield and purity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester

The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid. This reaction is critical for generating water-soluble derivatives.

Reaction Conditions :

-

Base: NaOH or KOH

-

Solvent: Water/ethanol mixture

-

Temperature: Reflux (70–80°C)

-

Time: 4–6 hours

Product :

5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid, which can be further functionalized for pharmaceutical applications.

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) reactions, enabling the introduction of other substituents.

Example Reaction :

-

Nucleophile : Thiophenol

-

Conditions :

-

Catalyst: K₂CO₃

-

Solvent: DMF

-

Temperature: 100°C

-

Time: 12 hours

-

Product :

Ethyl 5-amino-4-(phenylthio)-1-methyl-1H-pyrazole-3-carboxylate, with a yield of 78%.

Azo Coupling at the Amino Group

The amino group facilitates diazotization and subsequent azo coupling, useful for creating dyes or bioactive compounds.

Reaction Pathway :

-

Diazotization with NaNO₂/HCl at 0–5°C.

-

Coupling with β-naphthol in alkaline medium.

Product :

A brightly colored azo compound with potential applications in material science.

Amide Bond Formation

The amino group reacts with acyl chlorides or anhydrides to form amides, enhancing biological activity.

Example Reaction :

-

Reagent : Acetyl chloride

-

Conditions :

-

Base: Triethylamine

-

Solvent: Dichloromethane

-

Temperature: 0°C to room temperature

-

Product :

Ethyl 5-acetamido-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate, isolated in 85% yield.

Comparative Analysis of Reaction Conditions

The table below summarizes key reactions, optimized conditions, and yields:

| Reaction Type | Conditions | Yield | Application |

|---|---|---|---|

| Ester Hydrolysis | NaOH, H₂O/EtOH, reflux | 92% | Carboxylic acid synthesis |

| NAS with Thiophenol | K₂CO₃, DMF, 100°C | 78% | Thioether derivatives |

| Azo Coupling | NaNO₂/HCl, β-naphthol, 0–5°C | 65% | Dye intermediates |

| Amidation (Acetyl Chloride) | Triethylamine, CH₂Cl₂, RT | 85% | Bioactive amide compounds |

Data sourced from optimized protocols in peer-reviewed studies.

Stability and Side Reactions

-

pH Sensitivity : The compound degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or defluorination.

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .

Industrial and Research Implications

-

Pharmaceutical Intermediates : Hydrolysis and amidation products are used in synthesizing kinase inhibitors and antimicrobial agents.

-

Materials Science : Azo derivatives serve as ligands for metal-organic frameworks (MOFs).

This compound’s versatility in bond-forming reactions underscores its value in medicinal chemistry and industrial applications. Future research should explore catalytic asymmetric modifications and green chemistry approaches to enhance sustainability.

Scientific Research Applications

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The amino and fluoro groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with its target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Pyrazole derivatives vary significantly based on substituent positions and functional groups, impacting their physicochemical and biological properties. Below is a comparative analysis:

Biological Activity

Ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C7H10FN3O2

- Molar Mass : 173.17 g/mol

- CAS Number : 2484964-07-8

- IUPAC Name : Ethyl 5-amino-4-fluoro-1H-pyrazole-3-carboxylate

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the amino and carboxylate groups. Recent studies have highlighted various synthetic routes that improve yield and purity, which are critical for biological evaluations .

Anticancer Properties

Research indicates that compounds with a pyrazole scaffold, including this compound, exhibit significant anticancer activity. In vitro studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

In one study, a series of pyrazole derivatives were evaluated for their antiproliferative effects, showing promising results with IC50 values indicating potent activity against these cancer types .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. Compounds in this class have demonstrated superior COX inhibitory activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

The biological activity of this compound is attributed to its ability to modulate various signaling pathways:

- Inhibition of COX Enzymes : This leads to reduced production of prostaglandins, which are mediators of inflammation.

- Induction of Apoptosis : In cancer cells, these compounds can trigger apoptotic pathways, leading to cell death.

- Cell Cycle Arrest : Some studies suggest that pyrazole derivatives can induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies

| Study | Cell Line | IC50 Value | Activity |

|---|---|---|---|

| Study A | MDA-MB-231 | 15 µM | Antiproliferative |

| Study B | HepG2 | 10 µM | Antiproliferative |

| Study C | COX Inhibition | 0.01 µM (COX-2) | Anti-inflammatory |

These findings underscore the potential of this compound as a lead compound for further development in cancer therapy and anti-inflammatory treatments.

Q & A

Q. What synthetic routes are recommended for preparing ethyl 5-amino-4-fluoro-1-methyl-1H-pyrazole-3-carboxylate?

Methodological Answer: The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, analogous pyrazole derivatives are synthesized from substituted alcohols (e.g., 5-phenyl-1-pentanol) through sequential alkylation, fluorination, and carboxylation steps . Key considerations include:

- Precursor selection : Use fluorinated aryl precursors (e.g., 4-fluorophenyl derivatives) to introduce fluorine at the 4-position .

- Cyclization conditions : Optimize temperature and catalysts (e.g., K₂CO₃ in DMF) to ensure regioselective pyrazole ring formation .

- Protection/deprotection : Protect the amino group during fluorination to prevent side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹⁹F/¹³C NMR : Confirm regiochemistry, fluorine substitution, and ester/amino group positions. For example, ¹⁹F NMR can distinguish between para/meta fluorine environments .

- LC-MS/HPLC : Verify purity (>98%) and molecular ion ([M+H]⁺) consistency with theoretical mass .

- X-ray crystallography : Resolve ambiguities in substituent orientation (e.g., using SHELXL for refinement ). Mercury software can visualize packing motifs and hydrogen bonding .

Q. What safety protocols are critical during handling?

Methodological Answer: While specific toxicity data for this compound is limited, general pyrazole-handling precautions apply:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of dust/aerosols .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose via licensed waste services .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model fluorination and cyclization transition states, identifying energy barriers .

- Condition screening : Apply machine learning to predict optimal solvents/catalysts. For example, ICReDD’s workflow integrates computational predictions with high-throughput experimentation .

- Solvent effects : Simulate polarity/proticity impacts on regioselectivity using COSMO-RS .

Q. What crystallographic strategies resolve structural ambiguities in fluorinated pyrazoles?

Methodological Answer:

- High-resolution data : Collect synchrotron X-ray data (λ < 1 Å) to enhance fluorine atom visibility .

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands for challenging cases (e.g., pseudo-merohedral twinning) .

- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–F⋯H contacts) via CrystalExplorer .

Q. How can conflicting reaction yield data be systematically addressed?

Methodological Answer:

- DOE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, replicate multi-step yields (e.g., 60–75% in analogous syntheses ) with controlled anhydrous conditions .

- In-situ monitoring : Use ReactIR to track intermediate formation and adjust stoichiometry dynamically .

- Byproduct analysis : Employ LC-MS/MS to identify side products (e.g., de-esterified analogs) and refine protection strategies .

Q. How does fluorine substitution influence the compound’s electronic and reactivity profile?

Methodological Answer:

- Electrostatic potential maps : Calculate via DFT to show electron-withdrawing effects at the 4-position, enhancing electrophilic substitution at the 5-amino site .

- Hydrogen-bonding propensity : Compare crystallization outcomes (e.g., fluorine-mediated packing in Mercury ) with non-fluorinated analogs .

- Metabolic stability : Use in vitro assays (e.g., microsomal incubation) to assess fluorine’s impact on oxidative degradation .

Q. What advanced techniques analyze intermolecular interactions in crystallized samples?

Methodological Answer:

- Packing similarity analysis : Use Mercury’s Materials Module to compare crystal structures with database entries (e.g., Cambridge Structural Database) .

- Void mapping : Identify solvent-accessible voids (>5 ų) to guide co-crystallization studies .

- Non-covalent interaction (NCI) plots : Visualize weak interactions (e.g., C–F⋯π) using Multiwfn .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.